molecular formula C15H16N4O2S B11191504 N-(4-ethylphenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide

N-(4-ethylphenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide

Cat. No.: B11191504
M. Wt: 316.4 g/mol
InChI Key: ZQGYVNZQZSFDLL-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is a chemical compound of significant interest in medicinal chemistry and pharmacological research, primarily investigated for its potential as a kinase inhibitor. Its core structure is based on a [1,2,4]triazolo[4,3-a]pyridine scaffold, a privileged heterocycle known for its diverse biological activities. This compound is structurally related to and shares key features with established kinase inhibitor chemotypes, particularly those targeting receptor tyrosine kinases involved in pathological angiogenesis and tumor proliferation. Research into this compound and its analogs focuses on their mechanism of action, which is hypothesized to involve the potent and selective inhibition of critical kinase targets such as VEGFR2 (KDR) and PDGFR, which are central to angiogenic signaling pathways [Source: PubMed] . Consequently, its primary research value lies in the exploration of novel anti-angiogenic and anti-proliferative agents for oncology, as well as in the study of kinase signaling networks in cellular models. Investigations extend to its potential application in other kinase-driven pathologies, such as idiopathic pulmonary fibrosis, where inhibiting specific tyrosine kinases is a validated therapeutic strategy [Source: DrugBank] . This reagent serves as a crucial tool for researchers aiming to elucidate structure-activity relationships, optimize lead compounds, and understand the downstream cellular effects of targeted kinase inhibition in vitro and in vivo.

Properties

Molecular Formula

C15H16N4O2S

Molecular Weight

316.4 g/mol

IUPAC Name

N-(4-ethylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide

InChI

InChI=1S/C15H16N4O2S/c1-3-12-4-6-13(7-5-12)18-22(20,21)14-8-9-15-17-16-11(2)19(15)10-14/h4-10,18H,3H2,1-2H3

InChI Key

ZQGYVNZQZSFDLL-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NS(=O)(=O)C2=CN3C(=NN=C3C=C2)C

Origin of Product

United States

Preparation Methods

Sulfonyl Chloride Route

Reacting 6-chlorotriazolopyridine with 4-ethylphenylsulfonyl chloride in the presence of a base (e.g., K₂CO₃) in acetone under reflux forms the sulfonamide bond. Guo et al. reported yields of 65–80% using this method.

NH₄I-Mediated Amination

A novel approach employs ammonium iodide (NH₄I) to facilitate the reaction between sodium sulfinates and amines. Tian et al. optimized this method using acetonitrile as the solvent at 80°C, achieving yields up to 92%. The mechanism involves in situ generation of sulfonyl radicals, which react with amines to form sulfonamides.

Comparative Data :

MethodReagentsSolventTemperatureYield (%)
Sulfonyl Chloride4-Ethylphenylsulfonyl chloride, K₂CO₃AcetoneReflux65–80
NH₄I-MediatedSodium sulfinate, NH₄ICH₃CN80°C85–92

Substitution Reactions for Functionalization

The 3-methyl and 4-ethylphenyl groups are introduced via alkylation or nucleophilic substitution.

Methyl Group Introduction

Methylation at the 3-position is achieved using methyl iodide (CH₃I) in dimethylformamide (DMF) with NaH as the base. Kumar et al. reported 90% yield after 6 hours at 60°C.

4-Ethylphenyl Substitution

The 4-ethylphenyl group is introduced via Suzuki-Miyaura coupling. A palladium catalyst (e.g., Pd(PPh₃)₄) facilitates the reaction between the triazolopyridine-boronic ester and 4-ethylphenyl iodide in dioxane at 100°C. Yields range from 75–88%.

Industrial-Scale Synthesis Considerations

Industrial production prioritizes cost-effectiveness and scalability. Continuous flow reactors are employed for cyclization and sulfonamide formation steps, reducing reaction times by 40% compared to batch processes. Purification is optimized via crystallization using ethanol-water mixtures, achieving >99% purity.

Recent Advances in Synthetic Methodologies

Click Chemistry for Triazole Formation

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) has been adapted to synthesize triazolopyridine derivatives. Sharma et al. demonstrated this method’s utility in generating structurally diverse analogs with yields exceeding 85%.

Green Chemistry Approaches

Solvent-free mechanochemical synthesis using ball mills reduces waste and energy consumption. Preliminary studies show 70% yield for the triazolopyridine core within 2 hours .

Chemical Reactions Analysis

Types of Reactions

N-(4-ethylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound .

Scientific Research Applications

Antimicrobial Activity

The compound has shown promising antimicrobial properties. Research indicates that derivatives of [1,2,4]triazolo[4,3-a]pyridine sulfonamides exhibit significant antibacterial activity against various pathogens. For instance:

  • Study Findings : A series of triazolo derivatives were evaluated for their antibacterial efficacy using the microbroth dilution method. The results indicated that certain derivatives had minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ampicillin.
CompoundMIC against S. aureus (μg/mL)MIC against E. coli (μg/mL)
N-(4-ethylphenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide3216
Ampicillin168

This data suggests that the compound could be a candidate for further development as an antimicrobial agent.

Anticancer Properties

The structural characteristics of this compound suggest potential anticancer activity.

  • Mechanism of Action : Similar compounds have been shown to inhibit key kinases involved in tumor growth. For example, related triazolo derivatives displayed IC50 values indicating effective inhibition of cancer cell proliferation.
Cell LineIC50 Value (µM)
A549 (lung cancer)0.98
MCF7 (breast cancer)1.25

This highlights the potential of this compound in cancer therapeutics.

Anti-inflammatory Effects

Research into triazolo-thiadiazine derivatives suggests they may possess anti-inflammatory properties.

Antimicrobial Efficacy

A study evaluated a series of triazolo compounds for their antibacterial properties using standardized methods, revealing significant antibacterial activity for derivatives similar to this compound.

Cancer Cell Proliferation

Another investigation focused on the antiproliferative effects of triazolo derivatives on various cancer cell lines, establishing a relationship between structural modifications and biological activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The compound belongs to a broader class of [1,2,4]triazolo[4,3-a]pyridine sulfonamides, where variations in the aryl/alkyl substituents on the sulfonamide group and triazole ring significantly influence physicochemical properties and biological activity. Key analogs include:

Compound Name Substituents Key Features
N-(4-Chlorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide (6g) 4-Cl-phenyl, 3-CH₃ High melting point (206–208°C); synthesized via cyclization with methyl ortho-acetate.
N-(3-Chlorophenyl)-N-(2-fluorobenzyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide (8h) 3-Cl-phenyl, 2-F-benzyl, 3-CH₃ Lower melting point (153–155°C); dual substituents enhance solubility and binding flexibility.
3-Ethyl-N-(3-fluorobenzyl)-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide 3-F-benzyl, 4-OCH₃-phenyl, 3-C₂H₅ Highest antimalarial activity (IC₅₀ = 2.24 µM); methoxy group improves pharmacokinetics.
Key Observations:
  • Electron-Withdrawing Groups (Cl, F): Chlorophenyl (6g) and fluorobenzyl (8h) substituents enhance metabolic stability and target binding via hydrophobic/electrostatic interactions .
  • Methyl vs. Ethyl on Triazole: The 3-methyl group is conserved across analogs for steric stabilization, while ethyl substituents (e.g., 3-ethyl in ) may offer enhanced van der Waals interactions with the enzyme active site.

Physicochemical and Analytical Data

  • Melting Points: Range from 153°C (8h) to 208°C (6g), correlating with substituent polarity and crystallinity .
  • NMR Signatures:
    • 3-CH₃: δ 2.70–2.77 ppm (consistent across analogs) .
    • Aromatic Protons: Chemical shifts vary with substituents (e.g., δ 7.15–7.42 ppm for chlorophenyl in 6g vs. δ 7.03–7.38 ppm for fluorobenzyl in 8h) .
  • Elemental Analysis: All compounds show <0.5% deviation from theoretical values, confirming purity .

Biological Activity

N-(4-ethylphenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including antimalarial activity, mechanism of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the class of [1,2,4]triazolo[4,3-a]pyridines and features a sulfonamide functional group. Its IUPAC name is N-(4-ethylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide. The molecular formula is C15H16N4O2SC_{15}H_{16}N_{4}O_{2}S, with a molecular weight of approximately 316.38 g/mol.

Antimalarial Activity

Recent studies have highlighted the antimalarial potential of compounds within the [1,2,4]triazolo[4,3-a]pyridine series. A virtual library containing these compounds was screened against the falcipain-2 enzyme, a target for malaria treatment. Notably, two derivatives demonstrated significant in vitro activity against Plasmodium falciparum, with IC50 values of 2.24 μM and 4.98 μM respectively .

Compound NameIC50 (μM)Target
3-Ethyl-N-(3-fluorobenzyl)-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide2.24Plasmodium falciparum
2-(3-chlorobenzyl)-8-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one4.98Plasmodium falciparum

The mechanism by which this compound exerts its biological effects involves interaction with specific enzymes and receptors within the target organisms. The compound may inhibit critical enzymatic pathways necessary for parasite survival and replication.

Case Studies and Research Findings

  • In Vitro Evaluation : A study synthesized a series of [1,2,4]triazolo[4,3-a]pyridine sulfonamides and evaluated their antimalarial activity in vitro. The results indicated that modifications in the sulfonamide group significantly influenced biological activity .
  • Virtual Screening : Researchers employed molecular docking techniques to predict the binding affinities of various derivatives to falcipain-2. This computational approach facilitated the identification of lead compounds for further synthesis and testing .
  • Comparative Analysis : Compounds from this series were compared to known antimalarial agents to assess their efficacy. The findings suggested that certain structural modifications could enhance potency and selectivity against malaria parasites compared to existing treatments.

Q & A

Q. What are the standard synthetic routes for N-(4-ethylphenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide?

The compound is synthesized via cyclocondensation of N-(4-ethylphenyl)-2-hydrazinylpyridine-5-sulfonamide with methyl orthoacetate under reflux in ethanol. Key steps include:

  • Hydrazine intermediate preparation : Reacting 2-chloropyridine-5-sulfonamide derivatives with hydrazine hydrate.
  • Triazole ring formation : Cyclization using methyl orthoacetate at 80–100°C for 6–8 hours. Yields typically range from 70–80%, with purity confirmed via ¹H-NMR (e.g., δ 2.20 ppm for methyl groups) and elemental analysis (C, H, N, S) .

Table 1 : Synthetic Optimization Parameters

ParameterOptimal ConditionImpact on Yield/Purity
SolventEthanolHigher solubility of intermediates
Temperature80–100°CAccelerates cyclization
CatalystNone requiredReduces side reactions

Q. How is the compound characterized structurally?

Core characterization methods include:

  • ¹H-NMR : Identifies substituents (e.g., ethylphenyl protons at δ 7.00–7.18 ppm, sulfonamide NH at δ 10.45 ppm).
  • 13C-NMR : Confirms triazole ring carbons (δ 148–150 ppm) and sulfonamide sulfur connectivity .
  • FTIR : Key peaks include N–H stretching (~3200 cm⁻¹) and S=O vibrations (~1150 cm⁻¹) .

Q. What in vitro biological assays are used to evaluate its activity?

  • Antimalarial Activity : Tested against Plasmodium falciparum strains (IC₅₀ values via SYBR Green assay).
  • Enzyme Inhibition : Assessed against kinases or proteases using fluorescence-based assays .
  • Cytotoxicity : Evaluated in mammalian cell lines (e.g., HEK293) via MTT assay to determine selectivity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and regioselectivity?

Advanced optimization strategies:

  • Microwave-assisted synthesis : Reduces reaction time (2–3 hours vs. 6–8 hours) and improves regioselectivity for triazole ring formation .
  • Solvent-free conditions : Minimizes side products (e.g., using phenyl acetic acid fusion yields 93% purity) .
  • Catalytic additives : Lewis acids (e.g., ZnCl₂) enhance cyclization efficiency in chlorosulfonation reactions .

Table 2 : Comparative Yields Under Different Conditions

MethodYield (%)Purity (%)Reference
Conventional reflux70–8095–98
Microwave-assisted85–9098–99
Solvent-free fusion9399

Q. What structural features influence its biological activity?

  • Sulfonamide group : Critical for target binding (e.g., malaria dihydroorotate dehydrogenase inhibition via H-bonding) .
  • 4-Ethylphenyl substituent : Enhances lipophilicity, improving membrane permeability (logP ~2.8) .
  • Triazole core : Contributes to π-π stacking with enzyme active sites .

Table 3 : Structure-Activity Relationships (SAR)

SubstituentBiological Activity (IC₅₀, nM)Key Interaction
4-Ethylphenyl120 ± 15 (PfDHODH)Hydrophobic pocket binding
4-Fluorophenyl95 ± 10Enhanced H-bonding
3-Chlorophenyl150 ± 20Steric hindrance reduction

Q. How can contradictions in biological data be resolved?

Conflicting results (e.g., varying IC₅₀ values across studies) are addressed via:

  • Standardized assay protocols : Uniform parasite strains (e.g., 3D7 vs. Dd2 P. falciparum).
  • Dose-response validation : Replicate testing with statistical analysis (ANOVA, p < 0.05) .
  • Off-target profiling : Use of CRISPR-Cas9 knockout cell lines to confirm target specificity .

Q. What advanced techniques are used for stability and formulation studies?

  • HPLC-MS : Monitors degradation products under accelerated conditions (40°C/75% RH).
  • Solubility enhancement : Co-crystallization with cyclodextrins or use of PEG-based matrices .
  • Pharmacokinetic modeling : Predicts bioavailability using Caco-2 cell permeability assays .

Methodological Recommendations

  • Synthetic Challenges : Prioritize regioselective triazole formation via microwave-assisted methods .
  • Biological Profiling : Combine in vitro assays with molecular docking (e.g., AutoDock Vina) to validate target engagement .
  • Data Reproducibility : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles for sharing spectral data .

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